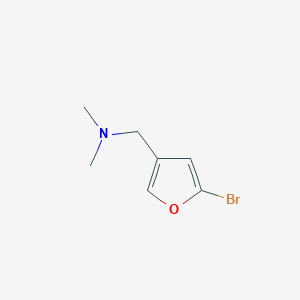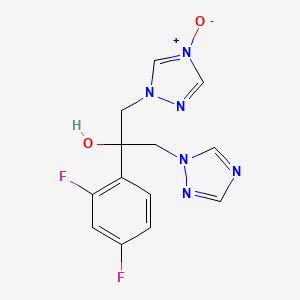
Fluconazole N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluconazole N-Oxide is a derivative of fluconazole, a widely used antifungal agent. Fluconazole itself is a triazole antifungal that inhibits the synthesis of fungal cell membranes by targeting the enzyme lanosterol 14-α-demethylase . This compound retains the antifungal properties of fluconazole but has been modified to include an N-oxide functional group, which can potentially alter its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole N-Oxide typically involves the oxidation of fluconazole. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, efficiency, and scalability. Continuous flow methods allow for precise control of reaction parameters and can handle highly reactive intermediates that are difficult to manage in batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Fluconazole N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Fluconazole.
Substitution: Various substituted fluconazole derivatives.
Wissenschaftliche Forschungsanwendungen
Fluconazole N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxide functional groups.
Biology: Investigated for its antifungal properties and potential to overcome resistance mechanisms in fungi.
Medicine: Explored as an alternative antifungal agent with potentially improved pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
Wirkmechanismus
Fluconazole N-Oxide exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, similar to fluconazole. This inhibition prevents the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane. The accumulation of methylated sterols disrupts the cell membrane, leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Ketoconazole: Another triazole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Uniqueness
Fluconazole N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and potentially enhance its antifungal activity. This modification may also improve its pharmacokinetic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H12F2N6O2 |
|---|---|
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-1-(4-oxido-1,2,4-triazol-4-ium-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O2/c14-10-1-2-11(12(15)3-10)13(22,4-19-7-16-6-17-19)5-20-9-21(23)8-18-20/h1-3,6-9,22H,4-5H2 |
InChI-Schlüssel |
QEEPILPFZHXTDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
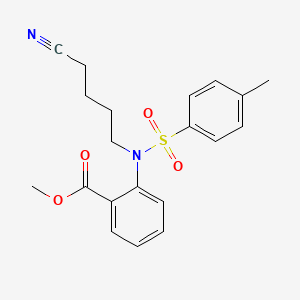
![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
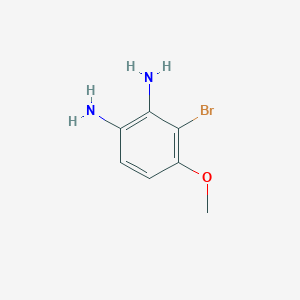
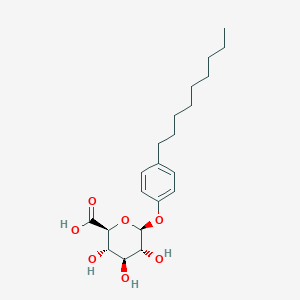
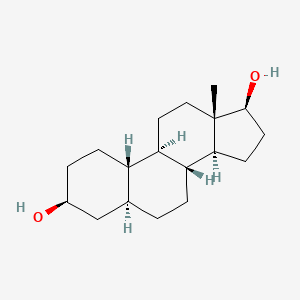
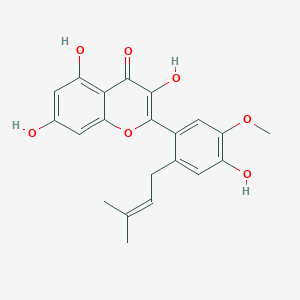
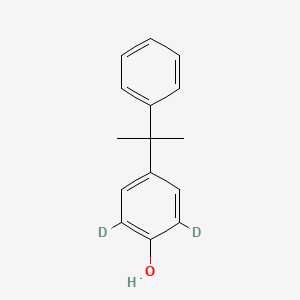
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)
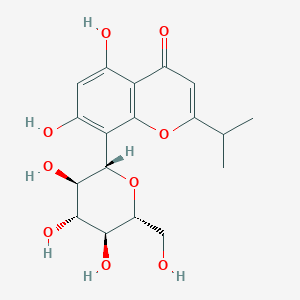
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
